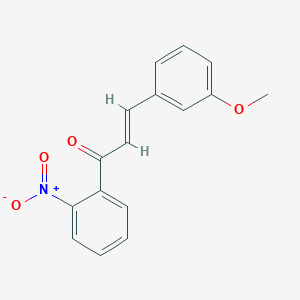

(2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one

Description

(2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is crucial for their biological activity .

Properties

IUPAC Name |

(E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-13-6-4-5-12(11-13)9-10-16(18)14-7-2-3-8-15(14)17(19)20/h2-11H,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRSJXOZJADSSZ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as potassium hydroxide in ethanol . The reaction conditions are generally mild, and the product is obtained in good yields after recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product, as well as efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones depending on the substituent introduced.

Scientific Research Applications

Research indicates that (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one exhibits several promising biological activities:

1. Antimicrobial Activity

Studies have shown that chalcone derivatives, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .

2. Anticancer Properties

Chalcones are recognized for their anticancer potential. Research has indicated that (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one can induce apoptosis in various cancer cell lines. For example, studies have shown selective cytotoxicity towards human cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .

3. Enzyme Inhibition

This compound may act as an inhibitor of key enzymes involved in metabolic pathways related to diseases such as cancer and neurodegenerative disorders. Inhibitory effects on enzymes like acetylcholinesterase have been observed in structurally similar compounds, suggesting potential therapeutic applications in neuroprotection .

Case Studies

Several studies have explored the applications of this compound and its derivatives:

Mechanism of Action

The biological activities of (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one are primarily attributed to its α,β-unsaturated carbonyl system, which acts as a Michael acceptor. This allows the compound to interact with various biological targets, including enzymes and receptors involved in oxidative stress and inflammation pathways . The compound can activate the Keap1/Nrf2-ARE pathway, leading to the expression of detoxification and antioxidant genes .

Comparison with Similar Compounds

Similar Compounds

- (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

- (E)-3-(4-diphenylamino)phenyl)-1-(4′-fluorophenyl)prop-2-en-1-one

- (E)-3-(4-diphenylamino)phenyl)-1-(3′-nitrophenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

The compound (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one , also known by its CAS number 860789-65-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including anticancer, antibacterial, and antifungal activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 283.28 g/mol. The structure consists of a conjugated system that may contribute to its biological activity due to electronic effects and steric interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one, particularly in various cancer cell lines.

- In Vitro Studies :

- A study evaluated the compound against several cancer cell lines using the MTT assay, which measures cell viability. The results indicated significant cytotoxic effects, with IC50 values ranging from 0.17 µM to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines .

- The pro-apoptotic effects were confirmed with a notable increase in cell death rates (82%-97%) at concentrations around 10 µM, indicating a strong potential for therapeutic applications in oncology .

Antibacterial Activity

The antibacterial properties of this compound were also investigated:

- Testing Against Bacteria :

- Research has shown that derivatives of similar structures exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data for (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one is limited, compounds with similar nitrophenyl and methoxyphenyl groups have demonstrated promising results .

Antifungal Activity

The antifungal activity of related compounds suggests potential for (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one as well:

- In Vitro Evaluation :

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

- Synthesis Methodology : The compound was synthesized through a Claisen–Schmidt condensation reaction involving 2-nitrylhypnone and 4-methoxybenzophenone, yielding a product with a purity of approximately 78% .

- Crystal Structure Analysis : X-ray crystallography has been employed to elucidate the three-dimensional structure of the compound, revealing important insights into its intermolecular interactions and stability .

Summary Table of Biological Activities

| Activity Type | Cell Line / Organism | IC50 Value (µM) | Notes |

|---|---|---|---|

| Anticancer | CLL Cell Lines (HG-3) | 0.17 - 2.69 | Significant pro-apoptotic effects |

| Antibacterial | Various Bacterial Strains | Not specified | Related compounds show activity |

| Antifungal | Various Fungal Strains | Not specified | Related compounds show activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.